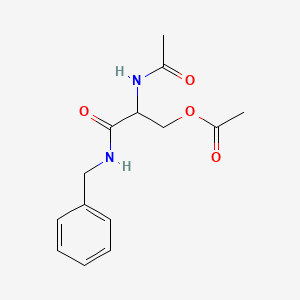
Acetyloxy Lacosamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lacosamide is a third-generation antiepileptic drug used primarily for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures . Acetyloxy Lacosamide retains the core structure of Lacosamide but includes an acetyloxy functional group, which may influence its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyloxy Lacosamide involves several steps, starting from D-serine. One common method includes the following steps :
Formation of Benzylamide of D-serine: This step involves the reaction of D-serine with benzylamine to form the benzylamide derivative.
Acetylation: The benzylamide derivative is then acetylated using acetic anhydride in the presence of a base such as sodium bicarbonate.
Methylation: The final step involves the methylation of the acetylated product using methyl iodide and silver oxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Acetyloxy Lacosamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted amides.
Scientific Research Applications
Acetyloxy Lacosamide has several scientific research applications, including :
Chemistry: Used as a precursor in the synthesis of other pharmacologically active compounds.
Biology: Studied for its effects on neuronal activity and potential neuroprotective properties.
Medicine: Investigated for its potential use in the treatment of epilepsy and neuropathic pain.
Industry: Used in the development of new drug formulations and delivery systems.
Mechanism of Action
Acetyloxy Lacosamide exerts its effects by enhancing the slow inactivation of voltage-gated sodium channels, which stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing . This mechanism is similar to that of Lacosamide, but the presence of the acetyloxy group may influence its binding affinity and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
Lacosamide: The parent compound, used for the treatment of seizures.
Levetiracetam: Another antiepileptic drug with a different mechanism of action.
Carbamazepine: A traditional antiepileptic drug with a broader spectrum of activity.
Uniqueness
Acetyloxy Lacosamide is unique due to its specific modification with an acetyloxy group, which may enhance its pharmacological properties compared to Lacosamide. This modification can potentially lead to improved efficacy and reduced side effects in the treatment of epilepsy and neuropathic pain .
Properties
Molecular Formula |
C14H18N2O4 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
[2-acetamido-3-(benzylamino)-3-oxopropyl] acetate |
InChI |
InChI=1S/C14H18N2O4/c1-10(17)16-13(9-20-11(2)18)14(19)15-8-12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3,(H,15,19)(H,16,17) |
InChI Key |
KQGUKRMTHAVMFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(COC(=O)C)C(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















